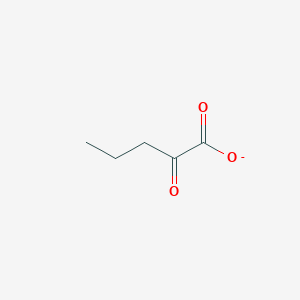

2-Oxopentanoate

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C5H7O3- |

|---|---|

分子量 |

115.11 g/mol |

IUPAC 名称 |

2-oxopentanoate |

InChI |

InChI=1S/C5H8O3/c1-2-3-4(6)5(7)8/h2-3H2,1H3,(H,7,8)/p-1 |

InChI 键 |

KDVFRMMRZOCFLS-UHFFFAOYSA-M |

SMILES |

CCCC(=O)C(=O)[O-] |

规范 SMILES |

CCCC(=O)C(=O)[O-] |

同义词 |

2-ketopentanoic acid 2-ketopentanoic acid, sodium salt 2-ketovalerate alpha-ketovaleric acid |

产品来源 |

United States |

Metabolic Pathways and Roles of 2 Oxopentanoate and Its Derivatives

Central Intermediacy in Branched-Chain Amino Acid Catabolism

The breakdown of branched-chain amino acids (BCAAs), namely isoleucine, leucine (B10760876), and valine, is a crucial metabolic process. These essential amino acids are initially catabolized in a shared pathway involving two key enzymatic steps: transamination by branched-chain aminotransferase (BCAT) and oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKD) complex. nih.govresearchgate.net This common pathway converts the BCAAs into their corresponding branched-chain α-keto acids (BCKAs) and then into acyl-CoA derivatives. nih.govfrontiersin.org Following these initial shared steps, the metabolic pathways for each BCAA diverge. nih.govnih.gov

Role of 3-Methyl-2-Oxopentanoate (B1228249) (KMV) in Isoleucine Degradation

The catabolism of isoleucine begins with its reversible transamination to its corresponding α-keto acid, (S)-3-methyl-2-oxopentanoate, also known as α-keto-β-methylvaleric acid (KMV). nih.govkegg.jp This reaction is catalyzed by branched-chain amino acid transaminase. ontosight.ai Subsequently, the branched-chain α-keto acid dehydrogenase complex catalyzes the irreversible oxidative decarboxylation of KMV to 2-methylbutyryl-CoA. nih.govfrontiersin.org The breakdown of isoleucine ultimately yields acetyl-CoA and propionyl-CoA, which can then enter central metabolic pathways like the citric acid cycle. frontiersin.orgmdpi.com The formation of L-alloisoleucine, a diagnostic marker for Maple Syrup Urine Disease, can occur from L-isoleucine, with KMV as an intermediate. nih.govebi.ac.ukresearchgate.net

Role of 4-Methyl-2-Oxopentanoate (B1228126) (KIC) in Leucine Catabolism

Leucine catabolism starts with its transamination to α-ketoisocaproate (KIC), also known as 4-methyl-2-oxopentanoate. nih.govnih.govwikipedia.orgcaymanchem.com This initial step is followed by the oxidative decarboxylation of KIC to isovaleryl-CoA, a reaction catalyzed by the branched-chain α-keto acid dehydrogenase complex. nih.govnih.gov The subsequent breakdown of isovaleryl-CoA proceeds through several steps to ultimately produce acetoacetate (B1235776) and acetyl-CoA. frontiersin.orgnih.gov In some tissues, a minor portion of KIC can be converted to β-hydroxy-β-methylbutyrate (HMB). encyclopedia.pub The catabolism of 4-methyl-2-oxopentanoate has been shown to be coupled to mitochondrial oxidative phosphorylation in pancreatic islets. portlandpress.com

Linkages to Valine Metabolic Pathways

The breakdown of the branched-chain amino acid valine begins with its conversion to the α-keto acid, α-ketoisovalerate. wikipedia.orgnih.gov This intermediate is then converted to isobutyryl-CoA through oxidative decarboxylation. wikipedia.orgnih.gov The subsequent catabolic pathway for valine is distinct from those of isoleucine and leucine and eventually leads to the formation of succinyl-CoA, which can enter the citric acid cycle. mdpi.comwikipedia.org While 2-oxopentanoate itself is not a direct intermediate in the main valine degradation pathway, the initial stages of all three BCAA catabolic pathways are interconnected through the action of common enzymes like branched-chain amino acid transaminase and the branched-chain keto acid dehydrogenase complex. researchgate.netnih.gov

| Branched-Chain Amino Acid | Corresponding α-Keto Acid | Key Catabolic Products |

| Isoleucine | 3-Methyl-2-Oxopentanoate (KMV) | Acetyl-CoA, Propionyl-CoA |

| Leucine | 4-Methyl-2-Oxopentanoate (KIC) | Acetoacetate, Acetyl-CoA |

| Valine | α-Ketoisovalerate | Succinyl-CoA |

Involvement in Aromatic Compound Degradation Pathways

4-Hydroxy-2-Oxopentanoate (B1241807) in Meta-Cleavage Pathways of Phenols and Catechols

4-Hydroxy-2-oxopentanoate is a key intermediate in the meta-cleavage pathway for the degradation of various aromatic compounds, including phenols and catechols, by microorganisms. ebi.ac.ukuniprot.orgnih.gov In this pathway, the aromatic ring of catechol is cleaved by catechol 2,3-dioxygenase. nih.gov The resulting product, 2-hydroxymuconic semialdehyde, is further metabolized through a series of reactions that lead to the formation of 4-hydroxy-2-oxopentanoate. nih.gov This intermediate is then cleaved by the enzyme 4-hydroxy-2-oxovalerate aldolase (B8822740) into pyruvate (B1213749) and acetaldehyde (B116499), which can then enter central metabolic pathways. ebi.ac.ukresearchgate.net This enzymatic step is crucial for connecting the degradation of aromatic compounds to central carbon metabolism.

Contribution to Biphenyl (B1667301) and Toluene (B28343) Degradation

The degradation of biphenyl and toluene in some bacteria also proceeds through pathways that generate 4-hydroxy-2-oxopentanoate as an intermediate. ecmdb.ca In the case of biphenyl degradation, the pathway involves the initial oxygenation of the biphenyl ring, followed by a meta-cleavage reaction. researchgate.netnih.gov This leads to the formation of benzoic acid and 2-hydroxypenta-2,4-dienoate. researchgate.net The latter is then converted to 4-hydroxy-2-oxovalerate, which is subsequently cleaved into pyruvate and acetaldehyde. researchgate.net Similarly, the degradation of toluene can involve a meta-cleavage pathway that funnels into the formation of 4-hydroxy-2-oxopentanoate. researchgate.netwikipedia.org

| Aromatic Compound | Key Intermediate | Cleavage Products |

| Phenols, Catechols | 4-Hydroxy-2-Oxopentanoate | Pyruvate, Acetaldehyde |

| Biphenyl | 4-Hydroxy-2-Oxopentanoate | Pyruvate, Acetaldehyde |

| Toluene | 4-Hydroxy-2-Oxopentanoate | Pyruvate, Acetaldehyde |

Microbial Metabolic Diversification through this compound Intermediates

Microbes exhibit remarkable metabolic flexibility, and the utilization of this compound and its derivatives as central intermediates is a key strategy for diversifying their catabolic and anabolic capabilities. These compounds often serve as critical nodes, linking the degradation of complex substrates to central carbon metabolism.

One prominent example is the role of 4-hydroxy-2-oxopentanoate in bacterial pathways for the degradation of aromatic compounds. In organisms like Pseudomonas putida, this compound is a key intermediate in the meta-cleavage pathway for the catabolism of aromatic hydrocarbons. Enzymes such as 4-hydroxy-2-oxovalerate aldolase are crucial in this process, catalyzing the cleavage of 4-hydroxy-2-oxopentanoate into pyruvate and acetaldehyde, which are readily assimilated into central metabolic pathways. This demonstrates how a derivative of this compound facilitates the conversion of environmental pollutants into valuable metabolic precursors.

The diversification of metabolic strategies is also evident in the metabolism of branched-chain amino acids, where derivatives like 3-methyl-2-oxopentanoic acid (from isoleucine metabolism) and 4-methyl-2-oxopentanoate (from leucine metabolism) are key intermediates. biorxiv.orgresearchgate.net These keto acids can be channeled into various pathways for energy production or the synthesis of other molecules. For instance, in some bacteria, these compounds are involved in the production of flavor compounds in fermented foods. researchgate.net

Furthermore, the metabolism of this compound is not limited to a single pathway but is part of a larger, interconnected metabolic network. In some cases, the degradation of various compounds converges on a common intermediate like this compound, which is then funneled into a shared downstream pathway. nih.gov This modular approach allows for metabolic plasticity, enabling microbes to adapt to different available carbon sources. The existence of various this compound derivatives highlights the evolutionary diversification of metabolic pathways tailored to specific substrates and ecological niches.

Role of 5-Guanidino-2-Oxopentanoate (B1236268) in Arginine Metabolism

The compound 5-guanidino-2-oxopentanoate , also known as 2-oxoarginine, is a pivotal intermediate in the metabolism of the amino acid arginine in various microorganisms. evitachem.comfoodb.camimedb.org It plays a dual role, participating in both the breakdown (catabolism) and synthesis (anabolism) of arginine, underscoring its importance in nitrogen and carbon metabolism.

Intermediary Position in Arginine Catabolism

In many bacteria, 5-guanidino-2-oxopentanoate is a central intermediate in the catabolism of L-arginine. One of the major routes for L-arginine breakdown is the arginine transaminase pathway. uniprot.orgexpasy.org In Pseudomonas aeruginosa, the enzyme arginine-pyruvate transaminase (AruH) catalyzes the transamination of L-arginine to 5-guanidino-2-oxopentanoate. uniprot.orgexpasy.org This pathway is particularly important when the primary arginine catabolic route, the arginine succinyltransferase pathway, is not functional. expasy.org

Another significant catabolic pathway involving this intermediate is the D-arginine dehydrogenase pathway found in Pseudomonas aeruginosa. researchgate.net This pathway allows the bacterium to utilize D-arginine as a nutrient source. The enzyme D-arginine dehydrogenase (DauA) oxidizes D-arginine to iminoarginine, which then non-enzymatically hydrolyzes to 5-guanidino-2-oxopentanoate and ammonia. researchgate.net This keto acid can then be further metabolized to provide the cell with carbon and nitrogen.

In Sinorhizobium meliloti, a nitrogen-fixing bacterium, 5-guanidino-2-oxopentanoate is also an intermediate in arginine catabolism, highlighting its widespread importance in microbial physiology. d-nb.info The presence of this intermediate in different catabolic pathways across various bacterial species demonstrates its conserved and critical role in arginine degradation.

Anabolic Contributions to L-Arginine Synthesis

Beyond its role in catabolism, 5-guanidino-2-oxopentanoate is also a key precursor in anabolic pathways, contributing to the synthesis of L-arginine and its derivatives.

In Pseudomonas aeruginosa, the same dual-enzyme system that catabolizes D-arginine can also work in reverse to synthesize L-arginine. The 5-guanidino-2-oxopentanoate generated from D-arginine can be reductively aminated by the NAD(P)H-dependent anabolic L-arginine dehydrogenase (DauB) to produce L-arginine. researchgate.netuniprot.org This stereoinversion process allows the bacterium to convert D-arginine, which is not usable in proteins, into the proteogenic L-arginine. researchgate.net

Furthermore, in the bacterium Streptomyces arginensis, 5-guanidino-2-oxopentanoate serves as a crucial building block for the biosynthesis of the rare amino acid β-methylarginine, a component of the antibiotic arginomycin. nih.gov The biosynthesis begins with the transamination of L-arginine to 5-guanidino-2-oxopentanoate by the enzyme ArgM. nih.govexpasy.org This intermediate is then methylated by the enzyme ArgN to form 5-guanidino-3-methyl-2-oxopentanoic acid. A subsequent transamination step, also catalyzed by ArgM, converts this methylated intermediate into β-methylarginine. nih.gov This pathway showcases the anabolic potential of 5-guanidino-2-oxopentanoate in generating specialized metabolites with biological activity.

Enzymatic Systems Associated with 2 Oxopentanoate Metabolism

Key Oxidoreductases and Transferases

Oxidoreductases and transferases are central to the metabolism of 2-oxopentanoate, facilitating critical redox reactions and the transfer of functional groups. These enzymatic activities are fundamental in both the synthesis and degradation of branched-chain amino acids and in maintaining cellular energy homeostasis.

Branched-Chain Alpha-Keto Acid Dehydrogenase (BCKDH) Complex Activity on this compound Derivatives

The branched-chain α-keto acid dehydrogenase complex (BCKDH), a multi-subunit enzyme complex located in the inner mitochondrial membrane, plays a pivotal role in the irreversible catabolism of branched-chain amino acids (BCAAs). wikipedia.orgfrontiersin.org This complex acts on the α-keto acids derived from the transamination of leucine (B10760876), isoleucine, and valine. nih.govjax.orgebi.ac.uk Specifically, it catalyzes the oxidative decarboxylation of these branched-chain α-keto acids. nih.gov The BCKDH complex is composed of three main enzymatic components: a decarboxylase (E1), a dihydrolipoyl transacylase (E2), and a dihydrolipoyl dehydrogenase (E3). frontiersin.org

While its primary substrates are the α-keto acids of BCAAs, the BCKDH complex exhibits a degree of substrate promiscuity. wikipedia.org It can also act on derivatives of this compound, such as (S)-3-methyl-2-oxopentanoate, which is derived from isoleucine. nih.govebi.ac.uk The reaction involves the conversion of these keto acids into their corresponding acyl-CoA derivatives. nih.gov For instance, (S)-3-methyl-2-oxopentanoate is converted to α-methylbutyryl-CoA. frontiersin.org The activity of the BCKDH complex is a rate-limiting step in BCAA catabolism and is subject to regulation by phosphorylation/dephosphorylation, with the kinase (BCKDK) inhibiting its activity. frontiersin.org

| Substrate | Enzyme | Product |

| (S)-3-Methyl-2-oxopentanoate | Branched-Chain Alpha-Keto Acid Dehydrogenase (BCKDH) Complex | α-Methylbutyryl-CoA |

| 4-Methyl-2-oxopentanoate (B1228126) | Branched-Chain Alpha-Keto Acid Dehydrogenase (BCKDH) Complex | Isovaleryl-CoA |

| 3-Methyl-2-oxobutanoate (B1236294) | Branched-Chain Alpha-Keto Acid Dehydrogenase (BCKDH) Complex | Isobutyryl-CoA |

Branched-Chain Aminotransferase (BCAT) in Reversible Transamination with this compound

Branched-chain aminotransferases (BCATs) are enzymes that catalyze the reversible transamination of branched-chain amino acids to their corresponding α-keto acids. nih.govwikipedia.org This reaction is a critical initial step in BCAA catabolism and also functions in the synthesis of BCAAs. nih.govwikipedia.org There are two main isoforms of BCAT in mammals: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2). wikipedia.orgwikipedia.org

The reaction involves the transfer of an amino group from a BCAA, such as leucine, isoleucine, or valine, to α-ketoglutarate, resulting in the formation of a branched-chain α-keto acid and glutamate (B1630785). nih.govwikipedia.orgwikipedia.org For example, isoleucine is transaminated to (S)-3-methyl-2-oxopentanoate. uniprot.orguniprot.org This reaction is reversible, allowing for the synthesis of BCAAs from their keto-acid precursors when glutamate donates the amino group. nih.gov The cofactor pyridoxal (B1214274) 5'-phosphate (PLP) is required for this enzymatic activity. nih.gov

| BCAA | Corresponding Branched-Chain α-Keto Acid |

| Leucine | 4-Methyl-2-oxopentanoate (KIC) |

| Isoleucine | (S)-3-Methyl-2-oxopentanoate (KMV) |

| Valine | 3-Methyl-2-oxobutanoate (KIV) |

Alpha-Ketoglutarate (B1197944) Dehydrogenase Complex Inhibition by this compound Derivatives

The alpha-ketoglutarate dehydrogenase complex (KGDHC) is a crucial enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the conversion of alpha-ketoglutarate to succinyl-CoA. nih.govscience.gov Certain derivatives of this compound have been shown to inhibit the activity of this complex. For instance, 4-methyl-2-oxopentanoic acid (also known as α-ketoisocaproate) and α-keto-β-methyl-n-valeric acid (KMV) can act as inhibitors. nih.govmedchemexpress.commedchemexpress.com

Inhibition of KGDHC by these compounds can lead to alterations in mitochondrial function. nih.gov Studies have demonstrated that such inhibition can induce the release of cytochrome c from mitochondria and activate downstream apoptotic pathways, such as the activation of caspase-3. nih.govnih.gov This suggests that the accumulation of these this compound derivatives, potentially due to metabolic disorders, could contribute to cellular dysfunction and cell death by impairing mitochondrial energy metabolism. nih.govnih.gov

NAD(P)H-Dependent L-Arginine Dehydrogenase Catalysis of 5-Guanidino-2-Oxopentanoate (B1236268)

NAD(P)H-dependent L-arginine dehydrogenase (L-ArgDH) is an enzyme that catalyzes the reversible oxidative deamination of L-arginine to 5-guanidino-2-oxopentanoate. uniprot.orgresearchgate.netnih.gov This reaction is significant in the metabolism of arginine. ontosight.ai The enzyme can utilize either NAD+ or NADP+ as a cofactor. uniprot.orgresearchgate.netnih.gov

In Pseudomonas aeruginosa, L-ArgDH is involved in the conversion of D-arginine to L-arginine via the intermediate 5-guanidino-2-oxopentanoate. nii.ac.jp The enzyme from Pseudomonas veronii has been purified and characterized, showing a preference for NADP+ and optimal activity at a pH of 9.5. researchgate.netnih.govresearchgate.net The reaction it catalyzes is: L-arginine + NAD(P)+ + H₂O ⇌ 5-guanidino-2-oxopentanoate + NH₄⁺ + NAD(P)H + H⁺. uniprot.orggenome.jp

Lyases and Hydratases in this compound Transformations

Lyases and hydratases are involved in the cleavage and addition of chemical groups in reactions involving this compound derivatives. These enzymes are particularly important in the degradation pathways of aromatic compounds, where this compound analogues are key intermediates.

4-Hydroxy-2-Oxovalerate Aldolase (B8822740) (HOA/DmpG/BphI) Mechanism and Substrate Specificity

4-Hydroxy-2-oxovalerate aldolase (HOA), also known as DmpG or BphI, is an enzyme that catalyzes the cleavage of 4-hydroxy-2-oxopentanoate (B1241807) into pyruvate (B1213749) and acetaldehyde (B116499). ebi.ac.ukwikipedia.orgproteopedia.org This reaction is a step in the metabolic pathways for the degradation of various aromatic compounds. wikipedia.orgwikipedia.org The enzyme belongs to the family of lyases, specifically the oxo-acid-lyases. wikipedia.org

The catalytic mechanism of HOA involves a retro-aldol cleavage. uniprot.org Some forms of the enzyme, like BphI from Burkholderia xenovorans LB400, have been shown to have a broader substrate specificity. wikipedia.org This particular enzyme can also cleave 4-hydroxy-2-oxohexanoate (B1245416) to produce propionaldehyde (B47417) and pyruvate, and 4-hydroxy-2-oxoheptanoate to form butyraldehyde (B50154) and pyruvate. wikipedia.orguniprot.org Interestingly, the acetaldehyde and propionaldehyde products are often channeled directly to an associated acetaldehyde dehydrogenase (BphJ), preventing their release into the cell. wikipedia.org The enzyme from Thermus thermophilus is stereospecific, cleaving (4S)-4-hydroxy-2-oxopentanoate but not the (4R) isomer. uniprot.org

| Enzyme Name | Substrate | Products |

| 4-Hydroxy-2-Oxovalerate Aldolase (HOA/DmpG/BphI) | 4-Hydroxy-2-oxopentanoate | Pyruvate + Acetaldehyde |

| BphI (from Burkholderia xenovorans LB400) | 4-Hydroxy-2-oxohexanoate | Pyruvate + Propionaldehyde |

| BphI (from Burkholderia xenovorans LB400) | 4-Hydroxy-2-oxoheptanoate | Pyruvate + Butyraldehyde |

Another related enzyme is 2-oxopent-4-enoate (B1242333) hydratase, which catalyzes the reversible hydration of 2-oxopent-4-enoate to form 4-hydroxy-2-oxopentanoate. wikipedia.org This hydro-lyase is involved in several degradation pathways for aromatic compounds like phenylalanine, benzoate (B1203000), and toluene (B28343). wikipedia.org

2-Oxopent-4-Enoate Hydratase Functionality

2-Oxopent-4-enoate hydratase (EC 4.2.1.80) is a key enzyme belonging to the hydro-lyase family, which is responsible for cleaving carbon-oxygen bonds. nih.gov It plays a critical role in the catechol meta-cleavage pathway, a major route for the bacterial degradation of aromatic compounds such as phenol, cresols, toluene, and phenylalanine. nih.govnih.govfrontiersin.org The systematic name for this enzyme is (S)-4-hydroxy-2-oxopentanoate hydro-lyase. genome.jp

The primary function of this hydratase is to catalyze the hydration of a double bond in its substrate. Initially, the substrate was believed to be 2-oxopent-4-enoate. However, further research revealed that the actual substrate is its tautomer, (2Z)-2-hydroxypenta-2,4-dienoate. genome.jp The enzyme facilitates the addition of a water molecule to this substrate, converting it to (S)-4-hydroxy-2-oxopentanoate. genome.jpuniprot.org In some organisms, this enzyme can also act, albeit more slowly, on cis-2-oxohex-4-enoate. genome.jp In certain bacteria, 2-oxopent-4-enoate hydratase forms a complex with 2-oxo-3-hexenedioate decarboxylase to streamline the metabolic flux through the pathway. genome.jpebi.ac.uk

| Substrate | Enzyme | Product |

|---|---|---|

| (2Z)-2-Hydroxypenta-2,4-dienoate | 2-Oxopent-4-Enoate Hydratase (EC 4.2.1.80) | (S)-4-Hydroxy-2-oxopentanoate |

5-Guanidino-2-Oxopentanoate Decarboxylase Action

5-Guanidino-2-oxopentanoate decarboxylase (EC 4.1.1.75) is an enzyme classified within the lyase family, specifically as a carboxy-lyase that severs carbon-carbon bonds. ontosight.ai This enzyme is a central component of the L-arginine catabolic pathway in certain microorganisms, such as Pseudomonas putida.

The principal action of this decarboxylase is to catalyze the removal of a carboxyl group from its substrate, 5-guanidino-2-oxopentanoate (also known as 2-oxoarginine). ontosight.ai This decarboxylation reaction yields 4-guanidinobutanal (B1206143) and carbon dioxide (CO2). ontosight.aiplos.org The systematic name for this enzyme is 5-guanidino-2-oxopentanoate carboxy-lyase (4-guanidinobutanal-forming). ontosight.ai The activity of this enzyme is crucial for the metabolic breakdown of arginine, allowing the organism to utilize it as a source of carbon and nitrogen. ontosight.aiasm.org

| Substrate | Enzyme | Products |

|---|---|---|

| 5-Guanidino-2-oxopentanoate | 5-Guanidino-2-Oxopentanoate Decarboxylase (EC 4.1.1.75) | 4-Guanidinobutanal + CO2 |

Characterization of Enzymatic Regulation and Cofactor Requirements

The efficiency and rate of metabolic pathways involving this compound are tightly controlled. This regulation occurs through various mechanisms, including the allosteric control of enzymes by metabolites within the pathway and the dependency of these enzymes on specific metal ions and coenzymes for their catalytic function.

Allosteric Regulation of Enzymes by this compound Metabolites

Allosteric regulation is a common mechanism where a molecule binds to an enzyme at a site other than the active site, causing a conformational change that either activates or inhibits the enzyme's activity. This form of control, particularly feedback inhibition where a downstream product regulates an upstream enzyme, is vital for maintaining metabolic homeostasis. embopress.org

In the context of the enzymatic systems discussed, specific allosteric regulation by immediate this compound metabolites is not extensively documented in the available literature. However, the broader metabolic pathways are known to be under strict regulatory control.

Catechol Meta-Cleavage Pathway: The expression of genes encoding enzymes in this pathway, including 2-oxopent-4-enoate hydratase, is often inducible. The presence of the primary aromatic substrate (e.g., phenol) triggers the synthesis of these enzymes. nih.govnih.gov Conversely, the presence of other compounds, such as benzoate and acetate, can repress the expression of the operon containing the hydratase gene. nih.gov This suggests a transcriptional level of control rather than direct allosteric feedback by pathway intermediates.

Arginine Catabolism Pathway: This pathway is subject to complex regulation. In many bacteria, transcriptional regulators like the ArgR/AhrC family control the expression of genes in the pathway in response to arginine availability. nih.gov For example, the regulator RocR in Bacillus subtilis is activated by ornithine, a product downstream of the action of 5-guanidino-2-oxopentanoate decarboxylase. researchgate.net This represents a form of feedback regulation where a downstream metabolite influences the expression of pathway enzymes. While this points to a sophisticated control system, direct evidence for allosteric inhibition of 5-guanidino-2-oxopentanoate decarboxylase by its product, 4-guanidinobutanal, or other pathway metabolites is not clearly established.

Metal Ion and Coenzyme Dependencies for this compound-Converting Enzymes

The catalytic activity of many enzymes is dependent on the presence of non-protein chemical compounds known as cofactors. These can be inorganic ions or complex organic molecules called coenzymes.

2-Oxopent-4-Enoate Hydratase: This enzyme requires a divalent metal ion for its function. Optimal activity is typically observed with manganese (Mn²⁺) or magnesium (Mg²⁺). uniprot.org Conversely, its activity is strongly inhibited by the presence of other metal ions, including iron (Fe²⁺, Fe³⁺), silver (Ag⁺), and copper (Cu²⁺). uniprot.org

5-Guanidino-2-Oxopentanoate Decarboxylase: The catalytic action of this enzyme is dependent on two essential cofactors: thiamine (B1217682) diphosphate (B83284) (TPP), a coenzyme derived from vitamin B1, and a divalent cation.

| Enzyme | Required Cofactors | Known Inhibitors |

|---|---|---|

| 2-Oxopent-4-Enoate Hydratase | Mg²⁺, Mn²⁺ | Fe²⁺, Fe³⁺, Ag⁺, Cu²⁺ |

| 5-Guanidino-2-Oxopentanoate Decarboxylase | Thiamine diphosphate (TPP), Divalent Cation | Not specified in results |

Biosynthesis and Anabolic Processes Involving 2 Oxopentanoate

De Novo Synthesis Pathways for 2-Oxopentanoate Precursors

The de novo synthesis of this compound precursors involves multi-step enzymatic pathways that convert central metabolites into key keto acids. These keto acids serve as the carbon skeletons for several amino acids.

The metabolism of the amino acid threonine is a key pathway for the production of precursors for branched-chain amino acids. The initial step in the biosynthesis of isoleucine involves the deamination of threonine, a reaction catalyzed by the enzyme threonine deaminase (also known as threonine ammonia-lyase). researchgate.netsci-hub.se This reaction yields 2-oxobutanoate (B1229078) and ammonia. researchgate.netasm.org

The resulting 2-oxobutanoate serves as a substrate for the subsequent steps in the isoleucine biosynthesis pathway. researchgate.net It undergoes a condensation reaction with pyruvate (B1213749), catalyzed by acetohydroxyacid synthase, to form 2-aceto-2-hydroxybutanoate. researchgate.net A series of further enzymatic reactions, including reduction and dehydration, convert this intermediate into (S)-3-methyl-2-oxopentanoate, the direct keto-acid precursor to isoleucine. researchgate.netresearchgate.netagriculturejournals.cz While structurally similar, this compound itself is not the primary product of this specific pathway originating from threonine.

Table 1: Key Enzymes and Intermediates in the Threonine to Isoleucine Precursor Pathway

| Enzyme | Substrate(s) | Product(s) | Pathway Step |

| Threonine deaminase (EC 4.3.1.19) | L-Threonine | 2-Oxobutanoate, Ammonia | Isoleucine Biosynthesis Initiation researchgate.netsci-hub.se |

| Acetohydroxyacid synthase (EC 2.2.1.6) | 2-Oxobutanoate, Pyruvate | (S)-2-Aceto-2-hydroxybutanoate | Isoleucine Biosynthesis researchgate.netresearchgate.net |

| Ketol-acid reductoisomerase (EC 1.1.1.86) | (S)-2-Aceto-2-hydroxybutanoate | (R)-2,3-Dihydroxy-3-methylpentanoate | Isoleucine Biosynthesis researchgate.netnih.gov |

| Dihydroxy-acid dehydratase (EC 4.2.1.9) | (R)-2,3-Dihydroxy-3-methylpentanoate | (S)-3-Methyl-2-oxopentanoate | Isoleucine Biosynthesis researchgate.netnih.gov |

| Branched-chain amino acid transaminase (EC 2.6.1.42) | (S)-3-Methyl-2-oxopentanoate | L-Isoleucine | Final step of Isoleucine Biosynthesis researchgate.netagriculturejournals.cz |

4-Methyl-2-oxopentanoate (B1228126), also known as α-ketoisocaproate (KIC), is the direct precursor to the essential amino acid leucine (B10760876). ontosight.ai It is formed in the final step of a three-enzyme pathway that branches off from the valine biosynthesis pathway, starting from the intermediate 3-methyl-2-oxobutanoate (B1236294) (also known as 2-oxoisovalerate). oup.combiorxiv.org

The synthesis of 4-methyl-2-oxopentanoate involves the following key steps:

Condensation: Isopropylmalate synthase (also called α-isopropylmalate synthase) catalyzes the condensation of 3-methyl-2-oxobutanoate and acetyl-CoA to form 2-isopropylmalate. ontosight.aioup.com

Isomerization: Isopropylmalate isomerase converts 2-isopropylmalate into 3-isopropylmalate. oup.combiorxiv.org

Oxidative Decarboxylation: The enzyme 3-isopropylmalate dehydrogenase (IPMDH) catalyzes the oxidative decarboxylation of 3-isopropylmalate to produce 4-methyl-2-oxopentanoate. ontosight.aioup.combiorxiv.org

This final product, 4-methyl-2-oxopentanoate, is then converted to leucine through a transamination reaction. oup.com

Origin of this compound via Threonine Metabolism

Regulatory Mechanisms of this compound Anabolism

The biosynthetic pathways leading to the formation of amino acid precursors are under stringent regulation to prevent the over-accumulation of products and to conserve cellular resources. This regulation occurs at both the enzyme and gene expression levels.

The leucine biosynthetic pathway is a classic example of feedback regulation. The first committed enzyme in the pathway, isopropylmalate synthase (IPMS), is allosterically inhibited by the final end-product, L-leucine. nih.govtandfonline.comebi.ac.uk This feedback inhibition effectively controls the metabolic flux into the pathway. tandfonline.com When leucine levels are high, it binds to a regulatory site on the IPMS enzyme, causing a conformational change that reduces the enzyme's catalytic activity. acs.org The binding site for leucine is located in the C-terminal domain of the enzyme, distinct from the active site in the N-terminal domain. biorxiv.orgacs.org

Studies in Mycobacterium tuberculosis have shown that the inhibition by L-leucine is noncompetitive with respect to the substrate α-ketoisovalerate and exhibits a slow-onset mechanism, where an initial rapid binding is followed by a slow isomerization to a more tightly bound complex. nih.govacs.org In some organisms, mutations in the IPMS enzyme that reduce its sensitivity to leucine feedback inhibition can lead to an overproduction of L-leucine. tandfonline.com

Furthermore, recent research in plants has uncovered a hidden regulatory loop where the leucine precursor, 4-methyl-2-oxopentanoate (α-ketoisocaproate), can act as a competitive inhibitor of IPMS, particularly when the enzyme's C-terminal regulatory domain is removed. biorxiv.org This suggests that the C-terminal domain not only facilitates feedback inhibition by leucine but also prevents competitive inhibition by the pathway's intermediate. biorxiv.org

Table 2: Regulatory Molecules of Isopropylmalate Synthase

| Enzyme | Regulatory Molecule | Type of Regulation | Mechanism |

| Isopropylmalate Synthase (IPMS) | L-Leucine | Feedback Inhibition | Allosteric, noncompetitive inhibition nih.govacs.org |

| Isopropylmalate Synthase (IPMS) | 4-Methyl-2-oxopentanoate | Competitive Inhibition | Observed in plants with a truncated regulatory domain biorxiv.org |

In addition to allosteric regulation, the synthesis of anabolic enzymes is controlled at the level of gene expression. In bacteria like Escherichia coli, the genes encoding the enzymes for leucine biosynthesis (leuA, leuB, leuC, and leuD) are organized into an operon, the leu operon. The expression of this operon is controlled by a mechanism called attenuation. A leader peptide, encoded by the leuL gene, is rich in leucine codons. When leucine levels are high, the ribosome quickly translates this leader sequence, leading to the formation of a terminator hairpin in the mRNA, which halts transcription of the downstream structural genes. When leucine is scarce, the ribosome stalls at the leucine codons, allowing an alternative antiterminator structure to form, and transcription proceeds.

Transcriptional regulation also involves dedicated transcription factors. In yeast, the protein Leu3p is a transcriptional activator of leucine biosynthetic genes. ontosight.ai In E. coli, the transcription factor Crp (cAMP receptor protein) plays a global role, directly activating catabolic enzymes while indirectly reducing the expression of anabolic enzymes, thereby coordinating the allocation of cellular resources. embopress.org

Post-translational modifications can also regulate enzyme activity. For instance, the activity of the branched-chain α-ketoacid dehydrogenase (BCKDH) complex, which is involved in the catabolism of branched-chain amino acids, is regulated by phosphorylation and dephosphorylation. researchgate.net While this is a catabolic enzyme, it highlights a common regulatory strategy that can also be employed for anabolic enzymes in different contexts.

Degradation and Catabolic Fates of 2 Oxopentanoate

Major Catabolic Routes and End Products

The degradation of 2-oxopentanoate derivatives occurs through several distinct and highly regulated enzymatic reactions, leading to the formation of key metabolic intermediates.

A crucial step in the catabolism of branched-chain amino acids (BCAAs) like leucine (B10760876) and isoleucine is the formation of their corresponding branched-chain α-keto acids (BCKAs). mdpi.comfrontiersin.org The this compound structures, specifically 4-methyl-2-oxopentanoate (B1228126) (from leucine) and (S)-3-methyl-2-oxopentanoate (from isoleucine), undergo irreversible oxidative decarboxylation. frontiersin.org This reaction is catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex. mdpi.comfrontiersin.org

The BCKDH complex acts on these substrates to produce their respective acyl-CoA derivatives. frontiersin.orgqmul.ac.uk For instance, 4-methyl-2-oxopentanoate is converted to isovaleryl-CoA, while (S)-3-methyl-2-oxopentanoate is converted to (S)-2-methylbutanoyl-CoA. frontiersin.orgkegg.jp This multi-enzyme complex requires cofactors such as Coenzyme A (CoA) and NAD+ to facilitate the reaction, which also releases carbon dioxide and produces NADH. qmul.ac.uknih.govnih.gov The resulting acyl-CoA molecules can then enter further metabolic pathways. frontiersin.org The BCKDH complex is a large, multi-component system comprising a 2-oxoacid dehydrogenase (E1), a dihydrolipoamide (B1198117) acyltransferase (E2), and dihydrolipoamide dehydrogenase (E3). qmul.ac.uk

Table 1: Oxidative Decarboxylation of Branched-Chain 2-Oxo Acids

| Substrate | Enzyme | End Product |

| 4-Methyl-2-oxopentanoate | Branched-chain α-keto acid dehydrogenase (BCKDH) complex | Isovaleryl-CoA |

| (S)-3-Methyl-2-oxopentanoate | Branched-chain α-keto acid dehydrogenase (BCKDH) complex | (S)-2-Methylbutanoyl-CoA |

In the metabolic pathway for degrading aromatic compounds like phenols and catechols, 4-hydroxy-2-oxopentanoate (B1241807) (also known as 4-hydroxy-2-oxovalerate) serves as a key intermediate. ebi.ac.ukuniprot.orgwikipedia.org This compound is cleaved by the enzyme 4-hydroxy-2-oxovalerate aldolase (B8822740) (HOA). ebi.ac.ukuniprot.orgproteopedia.org

The reaction is a retro-aldol cleavage that breaks the carbon-carbon bond in 4-hydroxy-2-oxopentanoate, yielding two fundamental metabolic building blocks: pyruvate (B1213749) and acetaldehyde (B116499). uniprot.orgebi.ac.ukecmdb.ca This enzymatic step is often the penultimate reaction in the meta-cleavage pathway. ebi.ac.uk In some bacteria, such as Pseudomonas, the aldolase (DmpG) forms a tight complex with an acetaldehyde dehydrogenase (DmpF), which then converts the reactive acetaldehyde intermediate into acetyl-CoA. ebi.ac.uk The aldolase itself is a metalloenzyme, often requiring a divalent cation like Mn²⁺ for its activity. uniprot.orgnih.gov

Table 2: Cleavage of 4-Hydroxy-2-Oxopentanoate

| Substrate | Enzyme | End Products | Metabolic Pathway |

| 4-Hydroxy-2-oxopentanoate | 4-Hydroxy-2-oxovalerate aldolase (HOA) | Pyruvate, Acetaldehyde | Aromatic Compound Degradation (meta-cleavage) |

Within the intricate pathways of arginine metabolism, 5-guanidino-2-oxopentanoate (B1236268) (also known as α-ketoarginine) is a significant intermediate. ontosight.ai This compound undergoes decarboxylation catalyzed by the enzyme 5-guanidino-2-oxopentanoate decarboxylase (EC 4.1.1.75). ontosight.aiwikipedia.org

This enzyme specifically removes the carboxyl group from 5-guanidino-2-oxopentanoate, resulting in the formation of 4-guanidinobutanal (B1206143) and carbon dioxide. ontosight.aimonarchinitiative.org This reaction is a key step in a catabolic route for L-arginine in organisms like Pseudomonas putida. wikipedia.org The enzyme belongs to the lyase family and requires cofactors such as thiamin diphosphate (B83284) and a divalent cation for its function. wikipedia.org

Table 3: Decarboxylation of 5-Guanidino-2-Oxopentanoate

| Substrate | Enzyme | End Product |

| 5-Guanidino-2-oxopentanoate | 5-Guanidino-2-oxopentanoate decarboxylase | 4-Guanidinobutanal, CO₂ |

Conversion of 4-Hydroxy-2-Oxopentanoate to Pyruvate and Acetaldehyde

Regulation of this compound Catabolic Processes

The breakdown of this compound and its derivatives is tightly controlled to meet the cell's metabolic needs, ensuring that the supply of these compounds is balanced with the demand for energy and biosynthetic precursors.

The primary point of regulation for the catabolism of branched-chain alpha-keto acids, including 4-methyl-2-oxopentanoate, is the branched-chain α-keto acid dehydrogenase (BCKDH) complex. frontiersin.orgnih.gov This enzyme catalyzes the rate-limiting, irreversible step in BCAA degradation. frontiersin.orgresearchgate.net Its activity is meticulously controlled through a phosphorylation-dephosphorylation cycle. researchgate.net

A specific kinase, branched-chain α-keto acid dehydrogenase kinase (BCKDK), phosphorylates and thereby inactivates the BCKDH complex. researchgate.netnih.govportlandpress.com Conversely, a phosphatase, known as protein phosphatase, Mg²⁺-dependent, 1K (PPM1K), dephosphorylates and activates the complex. mdpi.comresearchgate.net The activity of BCKDK itself is subject to regulation; it is inhibited by the branched-chain α-keto acid of leucine (4-methyl-2-oxopentanoate). portlandpress.com This intricate system allows for fine-tuning of BCAA catabolism in response to nutritional and hormonal signals, such as diet, starvation, and insulin (B600854) levels. researchgate.netnih.gov

The oxidation of this compound derivatives is sensitive to the levels of various other metabolites, which can act as either activators or inhibitors. In studies with rat liver and skeletal muscle mitochondria, carnitine was shown to stimulate the oxidation of 4-methyl-2-oxopentanoate. capes.gov.br

Conversely, several metabolites exert an inhibitory effect. The end products of the BCKDH reaction, such as isovaleryl-CoA and NADH, can competitively inhibit the enzyme. nih.gov Pyruvate and octanoate (B1194180) have also been found to inhibit the oxidation of 4-methyl-2-oxopentanoate in various tissues. nih.govnih.govnih.gov In contrast, 2-oxoglutarate has been observed to stimulate the oxidation of branched-chain amino acids and their corresponding oxo acids in muscle and nerve tissues. nih.gov These interactions highlight the integration of branched-chain keto acid metabolism with other major cellular metabolic pathways.

Table 4: Influence of Metabolites on 4-Methyl-2-oxopentanoate Oxidation

| Metabolite | Effect on Oxidation | Tissue/System Studied |

| Carnitine | Stimulation | Rat liver homogenates and mitochondria |

| Isovaleryl-CoA | Inhibition (competitive with CoA) | Ox liver mitochondria |

| NADH | Inhibition (competitive with NAD⁺) | Ox liver mitochondria |

| Pyruvate | Inhibition | Pancreatic islets, various rat tissues |

| Octanoate | Stimulation (muscle), Inhibition (nerve) | Rat hemidiaphragms, peripheral nerves |

| 2-Oxoglutarate | Stimulation | Rat muscles and peripheral nerves |

Advanced Analytical Methodologies for 2 Oxopentanoate Research

Chromatographic and Spectrometric Techniques for Quantitative Analysis

The precise and sensitive quantification of 2-oxopentanoate, a key intermediate in various metabolic pathways, relies on sophisticated analytical techniques. Chromatographic separation coupled with mass spectrometric detection provides the necessary selectivity and sensitivity for its analysis in complex biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound and Enantiomer Profiling

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone for the quantitative analysis of volatile and semi-volatile compounds like this compound. libretexts.org For the analysis of non-volatile keto acids, derivatization is typically required to increase volatility and thermal stability. nih.gov This often involves oximation followed by esterification. epa.gov The resulting derivatives can be effectively separated on a GC column and detected with high sensitivity and specificity by a mass spectrometer. libretexts.org The mass spectrometer provides crucial structural information based on the fragmentation pattern of the analyte, allowing for confident identification. libretexts.org

A significant application of GC-MS in this field is the profiling of enantiomers, which are stereoisomers that are mirror images of each other. nih.gov Chiral GC columns, often containing cyclodextrin (B1172386) derivatives, can separate the enantiomers of derivatized this compound. researchgate.netmdpi.com This is critical as different enantiomers can have distinct biological activities and metabolic fates. For instance, a method has been described for determining the enantiomers of the related compound 3-methyl-2-oxopentanoate (B1228249), where the keto acids are first converted to their corresponding L-amino acids (L-isoleucine and L-alloisoleucine) via reductive amination, which are then quantified. nih.gov This approach demonstrates the potential for GC-MS to be used in detailed stereoisomeric investigations of keto acid metabolism. nih.gov

The quantitative performance of GC-MS can be excellent. In a comparative study, the GC method for α-oxocarboxylates, including this compound, demonstrated satisfactory precision. epa.gov However, the reliability of GC methods can sometimes be affected by the variability introduced during the essential derivatization steps. epa.gov

Table 1: GC-MS Method Reproducibility for α-Oxocarboxylates epa.gov

| Analyte | Method | Reproducibility (Single Day) |

| Oxoethanoate | GC | 9.3% |

| 2-Oxopropanoate | GC | Not Specified |

| 2-Oxobutanoate (B1229078) | GC | Not Specified |

| This compound | GC | More reliably determined by GC than IC due to chloride interference in IC |

| Oxopropanedioate | GC | 7.1% |

| Data represents the relative standard errors in the slopes of their calibration lines. |

Capillary Electrophoresis-Electrospray Ionization Mass Spectrometry (CE-ESI MS/MS) for Carboxylic Acid Profiling

Capillary electrophoresis (CE) coupled with electrospray ionization tandem mass spectrometry (CE-ESI-MS/MS) has emerged as a highly sensitive and efficient technique for profiling carboxylic acids, including this compound, in biological fluids. unl.edumdpi.com CE separates ions based on their electrophoretic mobility in a capillary filled with an electrolyte, offering high-resolution separations of polar and charged molecules. nih.gov Coupling CE to ESI-MS allows for the sensitive and specific detection of separated analytes. nih.govresearchgate.net

For the analysis of anionic species like carboxylic acids, challenges such as capillary coating and ion suppression can arise. unl.edu To overcome these, derivatization strategies have been developed. For example, using derivatizing reagents that introduce a permanent positive charge onto the carboxylic acids allows for their analysis in the positive ion mode with high reproducibility and enhanced MS detection sensitivity. unl.edu This approach also eliminates issues related to the pH of the background electrolyte. unl.edu

CE-ESI-MS/MS has been successfully applied to the metabolomic analysis of various biological samples, identifying numerous metabolites, including 4-oxopentanoate, a related compound. mdpi.com The high resolving power and sensitivity of this technique make it particularly suitable for comprehensive metabolite profiling and the discovery of biomarkers in complex matrices. unl.edumdpi.comnih.gov Sheathless CE-ESI-MS interfaces have also been developed to improve sensitivity by avoiding the dilution of the capillary effluent that occurs with traditional sheath-flow interfaces. researchgate.netnycu.edu.tw

Isotopic Tracing and Metabolomics Approaches

Understanding the dynamic nature of metabolic networks requires more than just a static snapshot of metabolite concentrations. Isotopic tracing and advanced metabolomics techniques provide deeper insights into the flow of molecules through pathways and their spatial organization within tissues.

Stable Isotope Labeling for Flux Analysis of this compound Metabolism

Metabolic flux analysis (MFA) using stable isotope labeling is a powerful technique to quantify the rates of metabolic reactions within a cell. sciex.comcreative-proteomics.comnih.gov This approach involves introducing a substrate labeled with a stable isotope (e.g., ¹³C, ¹⁵N, ²H) into a biological system. mdpi.comfrontiersin.org As the labeled substrate is metabolized, the isotope is incorporated into downstream metabolites, including this compound. frontiersin.org By analyzing the mass isotopomer distribution of these metabolites using mass spectrometry, it is possible to trace the flow of atoms through the metabolic network and calculate the fluxes of individual pathways. sciex.comnih.gov

This technique is crucial for understanding how metabolic pathways are utilized under different conditions and how they respond to perturbations. creative-proteomics.com For example, using ¹³C-labeled glucose can reveal the contribution of glycolysis to the synthesis of precursors for amino acid and fatty acid metabolism, where this compound can be an intermediate. creative-proteomics.comnsf.gov The data generated from stable isotope labeling experiments can be used to construct and validate kinetic models of metabolism. sciex.com While traditional MFA often focuses on a limited set of metabolites, recent advances allow for metabolome-wide analysis of stable isotope labeling, providing a more global view of metabolic flux changes. frontiersin.org The applicability of GC-MS for analyzing ¹³C-label enrichment in plasma S-3-methyl-2-oxopentanoate has been demonstrated, highlighting the synergy between separation science and isotopic tracing. nih.gov

Spatiotemporal Metabolomic Dynamics using MALDI-Mass Spectrometry Imaging (MALDI-MSI)

Matrix-assisted laser desorption/ionization-mass spectrometry imaging (MALDI-MSI) is a label-free technique that enables the visualization of the spatial distribution of hundreds of molecules, including metabolites, lipids, and proteins, directly in tissue sections. metwarebio.comfrontiersin.orgjeol.com This powerful tool provides a spatiotemporal map of metabolic activity, revealing how the concentrations of specific metabolites, potentially including this compound, vary across different anatomical regions or cell types. metwarebio.comcreative-proteomics.com

The MALDI-MSI workflow involves coating a tissue section with a matrix that facilitates the desorption and ionization of analytes upon laser irradiation. researchgate.netfrontiersin.org The mass spectrometer then detects the ions generated at each spatial coordinate (pixel), creating a molecular image of the tissue. jeol.com This has been used to study metabolic changes in various contexts, such as the tumor microenvironment, neurological disorders, and plant responses to stress. metwarebio.comfrontiersin.org For instance, MALDI-MSI has revealed distinct metabolic patterns in different brain regions following a stroke and in response to drug treatments. metwarebio.comnih.gov

Recent advancements, such as the use of laser-induced post-ionization (MALDI-2) and high-resolution mass analyzers like Orbitrap and FT-ICR, have significantly enhanced the sensitivity and spatial resolution of MALDI-MSI, allowing for subcellular imaging. frontiersin.orgnih.gov This capability is crucial for understanding the intricate metabolic organization within cells and tissues, offering insights that are not achievable with traditional metabolomics methods that rely on tissue homogenates. frontiersin.orgresearchgate.net While direct imaging of this compound by MALDI-MSI has not been explicitly detailed in the provided context, the technique's proven ability to map other small molecule metabolites suggests its strong potential for future research into the spatial dynamics of this compound. metwarebio.comcreative-proteomics.com

Sample Preparation and Derivatization Strategies for this compound Analysis

The accurate quantification of this compound and other 2-oxo acids in biological samples is critical for understanding their roles in various metabolic pathways. However, their inherent chemical properties—such as polarity and, in some cases, instability—necessitate meticulous sample preparation and derivatization procedures prior to instrumental analysis. These steps are crucial for isolating the analytes from complex biological matrices, minimizing interference, and enhancing detection sensitivity.

Extraction and Separation of 2-Oxo Acids from Biological Matrices

The initial and most critical step in the analysis of this compound is its extraction and separation from complex biological samples like plasma, serum, and urine. nih.gov The choice of extraction method depends on the specific matrix, the concentration of the analyte, and the subsequent analytical technique. The two most common approaches are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). researchgate.net

Liquid-Liquid Extraction (LLE) is a conventional method based on the differential solubility of the target analytes between two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov For organic acids, including 2-oxo acids, the sample is often acidified to protonate the carboxyl groups, making them more soluble in organic solvents like ethyl acetate. nih.govnih.gov LLE is a cost-effective technique, but it can be labor-intensive, time-consuming, and may result in the co-extraction of interfering substances. nih.govresearchgate.net One study comparing LLE and SPE for urinary organic acids found that LLE was more economical, though SPE yielded a higher number of isolated metabolites and better mean recovery. researchgate.net

Solid-Phase Extraction (SPE) offers a more selective and efficient alternative to LLE. researchgate.netnih.gov This technique utilizes a solid sorbent material, typically packed into a cartridge, to retain the analytes of interest while allowing interfering components to pass through. For acidic compounds like this compound, strong anion-exchange (SAX) columns are frequently used. nih.govoup.com The sample, adjusted to a basic pH, is loaded onto the column, where the negatively charged carboxylate groups of the organic acids bind to the positively charged functional groups of the sorbent. oup.com After washing to remove neutral and basic compounds, the retained organic acids are eluted using an acidic organic solvent mixture. oup.com SPE provides higher recovery and cleaner extracts compared to LLE and is particularly effective for polar compounds. researchgate.netnih.gov However, some studies have reported poor recovery for certain clinically important keto acids, such as 2-ketoglutaric acid, using SPE, suggesting that method selection should be carefully validated for the specific analytes of interest. researchgate.net

| scienceTechnique | biotechBiological Matrix | descriptionDescription & Key Findings | format_list_numberedReference |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Urine, Plasma | A common method involving acidification of the sample followed by extraction with an organic solvent like ethyl acetate. It is cost-effective but can be less efficient and selective than SPE. nih.govresearchgate.net | nih.govresearchgate.net |

| Solid-Phase Extraction (SPE) | Urine | Utilizes strong anion-exchange (SAX) cartridges to selectively isolate organic acids. nih.govoup.com This method generally provides higher recoveries (mean of 84.1% vs 77.4% for LLE) and cleaner samples. researchgate.net It is especially sensitive for detecting polar compounds. nih.gov | researchgate.netnih.govoup.com |

| Cation-Exchange Resin | Plasma, Serum | Used as a preliminary step to remove cationic species before subsequent extraction steps (e.g., LLE with ether). A study on branched-chain ketoacids reported an average recovery of 95% with this combined approach. nih.gov | nih.gov |

Derivatization Methods for Enhanced Detection Sensitivity

Due to their low volatility and thermal instability, 2-oxo acids like this compound are often unsuitable for direct analysis by gas chromatography-mass spectrometry (GC-MS). restek.comnist.gov Even for liquid chromatography (LC) methods, derivatization is frequently employed to improve chromatographic separation and enhance detection sensitivity, particularly for fluorescence or mass spectrometry-based detectors. dojindo.comrsc.org

For Gas Chromatography-Mass Spectrometry (GC-MS): The most common derivatization strategy for GC-MS analysis of organic acids is silylation. sigmaaldrich.com This process involves replacing active hydrogen atoms in carboxyl and hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used. restek.comsigmaaldrich.cominterchim.fr The resulting TMS derivatives are more volatile, less polar, and more thermally stable than their parent compounds, making them ideal for GC analysis. sigmaaldrich.com For keto acids, a two-step derivatization is often necessary: an initial oximation step to protect the keto group, followed by silylation of the carboxyl group. researchgate.net This prevents the formation of multiple isomers and degradation during analysis. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are also effective silylating agents. nih.gov Ultrasound-assisted derivatization has been shown to optimize reaction conditions, with one study finding optimal results using BSTFA at 70°C for 40 minutes. nih.gov

For Liquid Chromatography (LC) Methods: For LC-based analyses, derivatization is used to attach a chromophore or fluorophore to the 2-oxo acid molecule, significantly increasing detection sensitivity. A widely used method involves the reaction of α-keto acids with o-phenylenediamine (B120857) (OPD) or its analogues to form highly fluorescent quinoxaline (B1680401) derivatives. dojindo.comnih.govup.pt 1,2-Diamino-4,5-methylenedioxybenzene (DMB), an OPD analogue, is reported to be an even better labeling reagent due to its higher reactivity and sensitivity, allowing for detection at the femtomole level. dojindo.comrsc.org The derivatized products can be readily separated by reverse-phase HPLC and detected with high sensitivity using a fluorescence detector. nih.govtandfonline.com Another approach for LC-MS/MS involves derivatization to improve ionization efficiency. nih.gov Reagents like O-(2,3,4,5,6-pentafluorobenzyl)oxime (PFBO) have been used to create stable derivatives of keto acids that can be sensitively detected by LC-MS/MS in multiple reaction monitoring mode. researchgate.netjst.go.jp

| biotechDerivatization Agent | memoryAnalytical Technique | categoryDerivative Formed | descriptionKey Features | format_list_numberedReference |

|---|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | GC-MS | Trimethylsilyl (TMS) ester | A powerful silylating agent that increases volatility and thermal stability. sigmaaldrich.cominterchim.fr Often used with a catalyst like 1% TMCS for difficult-to-silylate compounds. restek.com | restek.comsigmaaldrich.cominterchim.frnih.gov |

| o-Phenylenediamine (OPD) | HPLC-Fluorescence | Fluorescent quinoxaline | Reacts with α-keto acids to form highly fluorescent derivatives, enabling sensitive detection. nih.govup.pt | nih.govup.pt |

| 1,2-Diamino-4,5-methylenedioxybenzene (DMB) | HPLC-Fluorescence | Fluorescent quinoxaline derivative | An OPD analogue providing even higher sensitivity (up to 150 times that of OPD) for α-keto acid analysis. dojindo.comrsc.org | dojindo.comrsc.orgtandfonline.com |

| 4-Nitro-1,2-phenylenediamine (NPD) | HPLC | Nitro-quinoxaline derivative | Used for HPLC determination of α-keto acids with spectrophotometric detection. researchgate.net | researchgate.net |

| O-(2,3,4,5,6-Pentafluorobenzyl)oxime (PFBO) | LC-MS/MS | O-PFBO derivative | Converts keto acids into stable derivatives suitable for sensitive and reliable LC-MS/MS analysis. researchgate.netjst.go.jp | researchgate.netjst.go.jp |

Research Models and Experimental Systems for 2 Oxopentanoate Studies

In Vitro Enzymatic Studies and Reconstitution Systems

In vitro studies are fundamental for dissecting the biochemical pathways involving 2-oxopentanoate. These experimental setups allow for the detailed examination of individual enzymes and their interactions with this compound under controlled conditions, free from the complexities of the cellular environment.

Characterization of Purified this compound-Converting Enzymes

The isolation and purification of enzymes that metabolize this compound are crucial first steps in understanding their function. Researchers have successfully purified and characterized several such enzymes from various organisms.

For instance, in Pseudomonas putida, two stereospecific enzymes involved in the catabolism of catechol via the meta-fission pathway have been purified. nih.gov One of these, vinylpyruvate hydratase, catalyzes the hydration of 2-oxopent-4-enoate (B1242333) to L(S)-4-hydroxy-2-oxopentanoate. nih.gov This enzyme was purified to near homogeneity and found to have a molecular weight of approximately 287,000, composed of subunits with a molecular weight of about 28,000. nih.gov Another enzyme, 4-hydroxy-2-oxovalerate aldolase (B8822740) from Pseudomonas sp. strain CF600, which is involved in the degradation of aromatic compounds, has also been characterized. uniprot.org This enzyme catalyzes the retro-aldol cleavage of 4-hydroxy-2-oxopentanoate (B1241807) into pyruvate (B1213749) and acetaldehyde (B116499). uniprot.org

In Clostridium difficile, an NAD+-dependent (R)-2-hydroxyisocaproate dehydrogenase (LdhA) has been identified and characterized. nih.govasm.org This enzyme can reduce this compound to its corresponding 2-hydroxy acid. nih.gov Similarly, two NADPH-dependent α-keto ester reductases (STKER-II and STKER-III) were purified from the thermophilic actinomycete Streptomyces thermocyaneoviolaceus. tandfonline.com Both enzymes were found to be homodimers and capable of reducing aliphatic keto esters. tandfonline.com

From the fungus Mortierella alpina, a genome-scale metabolic model has been reconstructed, which includes enzymes involved in the synthesis of polyunsaturated fatty acids, pathways where this compound could be an intermediate. researchgate.net

The following table summarizes the characteristics of some purified this compound-converting enzymes.

| Enzyme Name | Source Organism | Molecular Weight (Native) | Subunit Molecular Weight | Cofactor | Function |

| Vinylpyruvate hydratase | Pseudomonas putida | ~287,000 Da | ~28,000 Da | Mn2+ | Hydration of 2-oxopent-4-enoate |

| 4-hydroxy-2-oxovalerate aldolase | Pseudomonas sp. CF600 | - | - | Mn2+, NADH | Retro-aldol cleavage of 4-hydroxy-2-oxopentanoate |

| (R)-2-hydroxyisocaproate dehydrogenase (LdhA) | Clostridium difficile | - | - | NAD+ | Reduction of this compound |

| α-keto ester reductase (STKER-II) | Streptomyces thermocyaneoviolaceus | 60 kDa | 29 kDa | NADPH | Reduction of aliphatic α-keto esters |

| α-keto ester reductase (STKER-III) | Streptomyces thermocyaneoviolaceus | 70 kDa | 30 kDa | NADPH | Reduction of bulky α-keto esters |

Kinetic and Mechanistic Analyses of Enzyme-2-Oxopentanoate Interactions

Kinetic and mechanistic studies provide quantitative data on the efficiency and mode of action of enzymes that interact with this compound. These analyses are critical for understanding the enzyme's role in metabolic pathways.

The branched-chain α-keto acid dehydrogenase (BCKD) complex, which is involved in the degradation of branched-chain amino acids, also acts on this compound. nih.govfrontiersin.org This multi-enzyme complex converts this compound and other α-keto acids into their corresponding acyl-CoA derivatives. nih.govfrontiersin.org

In Pseudomonas putida, the vinylpyruvate hydratase exhibits high specificity for its substrates. nih.gov It hydrates 2-oxo-cis-hex-4-enoate but does not act on the trans isomer or other structurally similar compounds. nih.gov The enzyme is activated by Mn2+ ions, and a mechanism similar to that of 4-hydroxy-2-oxopentanoate aldolase has been proposed. nih.gov The 4-hydroxy-2-oxovalerate aldolase from Pseudomonas sp. CF600 is activated six- to eight-fold by Mn2+ and also by NADH. uniprot.org It is strongly inhibited by Zn2+. uniprot.org

Kinetic studies of the α-keto ester reductases from Streptomyces thermocyaneoviolaceus revealed that STKER-II has a decreasing Km value for ethyl this compound and other aliphatic α-keto esters as the alkyl chain length increases, indicating a preference for longer-chain substrates. tandfonline.com

Leucine (B10760876) dehydrogenase has been shown to catalyze a transamination-like reaction, where an α-keto acid like 2-oxobutanoic acid is reduced while an α-amino acid such as L-leucine is simultaneously oxidized. mdpi.com The kinetic parameters of this reaction have been determined, showing that the efficiency of the reaction varies with different substrate combinations. mdpi.com

The table below presents kinetic parameters for some enzymes acting on this compound or related substrates.

| Enzyme | Substrate | Km (mM) | Vmax or kcat | Notes |

| STKER-II | Ethyl this compound | 4.48 | - | From Streptomyces thermocyaneoviolaceus |

| Leucine Dehydrogenase | 2-oxobutanoic acid (in presence of L-leucine) | - | - | Reached 90.3% conversion under optimal conditions |

| (R)-2-hydroxyisocaproate dehydrogenase (LdhA) | This compound | - | - | From Clostridium difficile, activity demonstrated |

| ω-Transaminase (L57A variant) | 2-oxopentanoic acid | - | - | Showed improved activity for 2-oxopentanoic acid |

Cellular and Microbial Models for Metabolic Investigation

Cellular and microbial systems provide a more physiologically relevant context to study the metabolism of this compound compared to in vitro systems. These models allow for the investigation of metabolic fluxes, regulatory networks, and the integration of this compound into cellular bioenergetics and signaling.

Studies in Prokaryotic Systems (e.g., Pseudomonas, Micrococcus luteus)

Prokaryotic organisms, with their relatively simple genetic makeup and rapid growth, are powerful models for metabolic research.

In Pseudomonas species, this compound and its derivatives are intermediates in the degradation of aromatic compounds. nih.govuniprot.org For example, in Pseudomonas putida, the metabolism of cresols and catechols proceeds through 2-oxopent-4-enoate. nih.gov The functional analysis of nitrogen metabolism in Pseudomonas putida has been studied using random barcode transposon sequencing, providing insights into the broader metabolic network where this compound may play a role. nih.govbiorxiv.org

Micrococcus luteus, a bacterium known for producing long-chain alkenes, utilizes branched-chain amino acid catabolism, which involves intermediates like 3-methyl-2-oxopentanoate (B1228249). nih.govfrontiersin.org The branched-chain α-keto acid dehydrogenase (BCKD) complex in M. luteus converts these α-keto acids into acyl-CoA primers for fatty acid and olefin biosynthesis. nih.govfrontiersin.org Researchers have identified three gene clusters in the M. luteus genome that potentially encode for dehydrogenase complexes, including the BCKD complex. nih.govfrontiersin.org

Studies in Eukaryotic Cell Cultures and Isolated Tissues (e.g., Pancreatic Islets)

Eukaryotic cell models are essential for understanding the role of this compound in more complex organisms, including its effects on cellular signaling and organ function.

Isolated pancreatic islets have been a key model for studying the effects of this compound and related α-keto acids. nih.govnih.govresearchgate.netportlandpress.com Studies have shown that this compound can induce insulin (B600854) release from isolated mouse pancreatic islets. nih.govportlandpress.com This effect is concentration-dependent and is associated with the uptake and metabolism of the α-keto acid by the islet cells. nih.govportlandpress.com

Research using radioactively labeled 4-methyl-2-oxopentanoate (B1228126) in rat pancreatic islets revealed that it is taken up and metabolized to CO2, acetoacetate (B1235776), and L-leucine. nih.govresearchgate.net This catabolism stimulates islet-cell respiration and is coupled to mitochondrial oxidative phosphorylation, with the initial 2-oxo acid dehydrogenase reaction being a key regulatory point. nih.govresearchgate.net The insulin-releasing potency of this compound is linked to its ability to be metabolized by the islets and to induce calcium uptake. nih.govportlandpress.comportlandpress.com

Genetic Manipulation and Mutant Analysis in Model Organisms

Altering the genetic makeup of model organisms is a powerful strategy to elucidate the function of specific genes and pathways involved in this compound metabolism.

In the bacterium Micrococcus luteus, researchers have constructed mutants of genes involved in branched-chain amino acid metabolism to investigate the resulting changes in cellular fatty acid and olefin profiles. nih.gov This approach helps to identify the specific roles of enzymes like the branched-chain α-keto acid dehydrogenase complex in producing precursors for biofuel synthesis. nih.gov

In the plant Arabidopsis thaliana, T-DNA knockout mutants of the BRANCHED-CHAIN AMINOTRANSFERASE4 (BCAT4) gene have been analyzed. nih.gov These mutants showed a significant reduction in the accumulation of methionine-derived aliphatic glucosinolates, confirming the role of BCAT4 in this specific metabolic pathway. nih.gov

In Escherichia coli, genetic manipulation has been used to increase the production of succinate (B1194679). frontiersin.org While not directly focused on this compound, these studies on related metabolic pathways demonstrate the utility of genetic engineering to alter metabolic fluxes. frontiersin.org Overexpression of enzymes like phosphoenolpyruvate (B93156) carboxylase (PEPC) and deletion of transcriptional repressors have been shown to enhance succinate productivity. frontiersin.org

Molecular analysis of mutant alleles in maize has provided insights into the regulation of zein (B1164903) gene expression, which is controlled by transcriptional factors. nih.gov Such studies on regulatory networks can be applied to understand the control of pathways involving this compound.

The development of advanced genetic tools like CRISPR-Cas9 allows for precise genome editing, including gene knockouts, insertions, and corrections in a wide range of organisms. primescholars.com These technologies offer powerful means to investigate the consequences of altering genes involved in this compound metabolism.

Investigation of Gene Knockouts and Overexpression Affecting this compound Pathways

The study of this compound metabolism has been significantly advanced through genetic manipulation techniques, specifically gene knockout and overexpression in various model organisms. These methods allow researchers to elucidate the function of specific enzymes and the regulatory networks governing the metabolic pathways involving this compound and its structural analogs.

In the yeast Saccharomyces cerevisiae, a common model for eukaryotic cell biology and metabolism, studies have focused on the role of 2-oxo-acid decarboxylases (2ODCs) in the metabolism of linear-chain 2-oxo acids. To isolate the function of individual decarboxylases, researchers engineered a strain with deletions of five key genes: pdc1Δ, pdc5Δ, pdc6Δ, aro10Δ, and thi3Δ. Subsequently, each of the five 2ODCs was individually overexpressed. The results demonstrated that only the overexpression of Pdc1, Pdc5, and Pdc6 led to the effective decarboxylation of this compound in cell extracts. asm.org In contrast, strains expressing only Aro10 or Thi3 showed no detectable decarboxylase activity towards this compound, highlighting the specific roles of the Pdc isoenzymes in this pathway. asm.org

Further research in S. cerevisiae has explored the impact of overexpressing genes with similarities to 2-hydroxyacid dehydrogenases. The overexpression of GOR1, YPL113c, and YGL185c was found to slightly increase enzymatic activity towards 4-methyl-2-oxopentanoate (also known as α-ketoisocaproate). researchgate.net This suggests their potential, albeit minor, involvement in the reduction of branched-chain alpha-keto acids.

Overexpression studies in bacteria have also provided valuable insights. In one such study, the gene for meso-diaminopimelate dehydrogenase from the thermophilic bacterium Symbiobacterium thermophilum was cloned and overexpressed in Escherichia coli. The purified enzyme demonstrated the ability to catalyze the reductive amination of several 2-keto acids. Notably, it showed activity towards 4-methyl-2-oxopentanoic acid, converting it to the corresponding D-amino acid. nih.gov

In the plant model Arabidopsis thaliana, overexpression of the D-amino acid oxidase gene (dao1) from the yeast Rhodotorula gracilis was shown to impact the metabolism of D-amino acids. slu.se Cell-free extracts from transgenic plants incubated with D-isoleucine resulted in a 15-fold increase in the production of 3-methyl-2-oxopentanoate compared to wild-type extracts. slu.se This demonstrates how the introduction and overexpression of a foreign gene can reroute metabolic flux to produce specific keto acids.

The following table summarizes key findings from gene knockout and overexpression studies related to this compound and its analogs.

| Organism | Genetic Modification | Target Gene(s) | Key Finding | Reference |

| Saccharomyces cerevisiae | Overexpression in knockout background (pdc1Δ pdc5Δ pdc6Δ aro10Δ thi3Δ) | Pdc1, Pdc5, Pdc6 | Overexpression enabled the decarboxylation of this compound. | asm.org |

| Saccharomyces cerevisiae | Overexpression | GOR1, YPL113c, YGL185c | Slightly increased reductase activity towards 4-methyl-2-oxopentanoate. | researchgate.net |

| Escherichia coli | Overexpression | meso-diaminopimelate dehydrogenase (from S. thermophilum) | Purified enzyme showed reductive amination activity on 4-methyl-2-oxopentanoic acid. | nih.gov |

| Arabidopsis thaliana | Overexpression | D-amino acid oxidase (dao1) | Incubation with D-isoleucine led to a 15-fold increase in 3-methyl-2-oxopentanoate production. | slu.se |

Analysis of Regulatory Domain Mutations in this compound-Related Enzymes

The activity of enzymes involved in metabolic pathways is often controlled by allosteric regulation, where a metabolite binds to a regulatory domain on the enzyme, altering its catalytic activity. Investigating mutations within these domains is a powerful tool for understanding metabolic control.

A prominent example is the study of isopropylmalate synthase (IPMS), the first committed enzyme in the leucine biosynthesis pathway, which utilizes the intermediate 4-methyl-2-oxopentanoate (α-ketoisocaproate). biorxiv.orgoup.com In plants, IPMS activity is tightly regulated by feedback inhibition from the end-product, leucine, which binds to a C-terminal regulatory domain. biorxiv.orgoup.com To study the physiological consequences of this regulation, researchers used CRISPR-Cas9 to introduce mutations that effectively removed this regulatory domain in Brassica juncea. biorxiv.orgbiorxiv.org

Contrary to the expectation that removing this feedback inhibition would lead to higher leucine levels, the mutant plants exhibited a low leucine pool and compromised growth. biorxiv.org Further analysis revealed that the removal of the regulatory domain led to the accumulation of the pathway intermediate 4-methyl-2-oxopentanoate. biorxiv.orgoup.com This accumulated intermediate, which is structurally similar to the enzyme's primary substrate (3-methyl-2-oxobutanoate), acted as an inhibitor of the IPMS enzyme itself. oup.com This work uncovered a previously unknown function of the IPMS regulatory domain: to prevent the inhibitory accumulation of a downstream intermediate, thereby maintaining leucine homeostasis. biorxiv.org

Another critical regulatory mechanism for enzymes interacting with 2-oxo acids is phosphorylation. The branched-chain 2-oxo acid dehydrogenase (BCKDH) complex, which catalyzes the oxidative decarboxylation of 4-methyl-2-oxopentanoate, is regulated by a phosphorylation-dephosphorylation cycle. portlandpress.comnih.gov Studies using isolated mitochondria from rat heart, liver, and kidney showed that the presence of 4-methyl-2-oxopentanoate greatly diminished the incorporation of phosphate (B84403) into the decarboxylase subunit of the BCKDH complex. portlandpress.comnih.gov This indicates that the substrate itself can influence the phosphorylation state of the enzyme, leading to its activation. This regulation ensures that the metabolic flux through the pathway can be controlled in response to substrate availability. portlandpress.comnih.gov

The table below details the effects of mutations and modifications in regulatory domains of enzymes related to this compound metabolism.

| Enzyme | Organism/System | Modification | Effect | Reference |

| Isopropylmalate Synthase (IPMS) | Brassica juncea | Removal of C-terminal regulatory domain | Abolished leucine feedback inhibition but led to accumulation of 4-methyl-2-oxopentanoate, which in turn inhibited IPMS activity. | biorxiv.orgoup.combiorxiv.org |

| Branched-chain 2-oxo acid dehydrogenase (BCKDH) | Rat heart, liver, kidney mitochondria | Presence of 0.1 mM 4-methyl-2-oxopentanoate | Diminished phosphorylation of the enzyme's decarboxylase subunit, leading to its activation. | portlandpress.comnih.gov |

Future Research Directions and Unexplored Avenues

Integrated Omics Approaches for Comprehensive Pathway Delineation

A complete understanding of the metabolic pathways involving 2-oxopentanoate requires the integration of multiple high-throughput "omics" technologies. bmrb.ioisaaa.org Genomics, transcriptomics, proteomics, and metabolomics offer complementary perspectives on cellular function, from the genetic blueprint to the metabolic phenotype. bmrb.ioisaaa.orgnih.gov By combining these approaches, researchers can build a holistic picture of how this compound metabolism is regulated and interconnected with other cellular processes.

Integrated omics strategies can help elucidate the complex interplay between genes, proteins, and metabolites. rsc.org For instance, a study on sugarcane varieties under drought stress identified 3-methyl-2-oxopentanoic acid as a key metabolite, and its levels were positively correlated with several proteins involved in antioxidant and detoxification responses. frontiersin.org Similarly, in the context of type 2 diabetes research, metabolomics has identified 3-methyl-2-oxopentanoic acid as a potential biomarker associated with the disease. ias.ac.in Future studies could apply similar integrated approaches specifically to this compound, combining genomic data to identify potential enzymes, transcriptomic data to see when their genes are expressed, proteomic data to confirm the presence of the enzymes, and metabolomic data to measure the resulting changes in this compound and related metabolites. nih.gov This can be particularly powerful when studying the response of organisms to different conditions or genetic modifications. researchgate.net

A proposed workflow for future research could involve:

Genomic Analysis: Identifying putative genes encoding enzymes involved in this compound metabolism through sequence homology to known enzymes.

Transcriptomic Analysis: Using RNA-sequencing to identify which of these genes are co-expressed with genes of known related pathways under various conditions.

Proteomic Analysis: Quantifying the abundance of the encoded proteins to confirm that the genetic and transcriptomic data translate to the functional machinery. isaaa.org

Metabolomic Analysis: Measuring the levels of this compound and other related metabolites to correlate with the proteomic and transcriptomic data. bmrb.io

This multi-layered approach will be crucial for constructing and validating comprehensive metabolic network models. uminho.pt

Elucidation of Novel Enzymatic Activities and Metabolic Transformations

While several enzymes that act on this compound and its derivatives have been identified, there is significant potential for discovering novel enzymatic activities and metabolic transformations. Many enzymes exhibit promiscuity, meaning they can act on substrates other than their primary one, which could lead to the discovery of new reactions involving this compound. ucl.ac.uk